

A Comparative Guide to the X-ray Crystallography of Imidazole-5-Carbaldehyde Derivatives

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Compound of Interest

Compound Name: *1,2-dimethyl-1H-imidazole-5-carbaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of imidazole derivatives, with a focus on derivatives similar to **1,2-dimethyl-1H-imidazole-5-carbaldehyde**. Due to the limited publicly available crystallographic data for **1,2-dimethyl-1H-imidazole-5-carbaldehyde** itself, this document presents data from closely related structures to offer valuable insights for researchers in the field. The structural elucidation of such compounds is crucial in medicinal chemistry and materials science for understanding structure-activity relationships and designing new therapeutic agents.

Data Presentation

The following table summarizes the crystallographic data for two distinct imidazole derivatives, providing a basis for comparison.

Parameter	Derivative 1: 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde	Derivative 2: 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole[1]
Chemical Formula	C11H8N2O	C27H19FN2[1]
Molecular Weight	184.20 g/mol	390.44 g/mol [1]
Crystal System	Monoclinic[2]	Triclinic[1]
Space Group	P21/n[2]	P-1[1]
Unit Cell Dimensions	a = 3.9124(8) Å, b = 15.082(3) Å, c = 15.407(3) Å, β = 91.784(4)°[2]	a = 10.1794(5) Å, b = 10.5239(6) Å, c = 10.6175(6) Å, α = 80.750(5)°, β = 85.776(4)°, γ = 67.348(5)°[1]
Volume (Å ³)	908.7(3)[2]	1035.95(11)[1]
Z (molecules/unit cell)	4[2]	2[1]
Final R-factor	R1 = 0.045, wR2 = 0.133[2]	Not specified

Experimental Protocols

A generalized methodology for the single-crystal X-ray diffraction of imidazole derivatives is outlined below. This protocol is based on established practices in the field.[1][3]

1. Synthesis and Crystallization:

The synthesis of the desired imidazole derivative is the initial step. For instance, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was prepared by refluxing a mixture of 1H-benzo[d]imidazole carbaldehyde and propargyl bromide in tetrahydrofuran.[2] High-quality single crystals are subsequently grown using techniques such as slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization.[1] The choice of solvent is critical, and various solvents and solvent mixtures should be screened to find the optimal conditions. For the benzimidazole derivative mentioned, single crystals were obtained from a chloroform and methanol (1:1) solution.[2]

2. X-ray Data Collection:

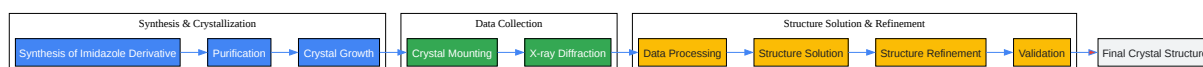
A suitable single crystal is carefully selected and mounted on a goniometer head.[1] The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.[1][3] To minimize thermal vibrations, data is often collected at a controlled temperature, such as 100 K or 293 K.[3] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at various orientations.[1]

3. Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods (like SHELXS97) or Patterson methods to obtain an initial electron density map.[1][2] The structural model is then refined using full-matrix least-squares on F^2 , and subsequent refinement cycles are carried out to achieve a final, stable model.[2]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the X-ray crystallography of imidazole derivatives.



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Caption: Experimental workflow for X-ray crystallography.

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